An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-7-methoxyquinoline
An In-depth Technical Guide to the Molecular Structure of 3,4-Dichloro-7-methoxyquinoline
This guide provides a comprehensive technical overview of 3,4-dichloro-7-methoxyquinoline, a halogenated quinoline derivative of significant interest to researchers, scientists, and professionals in the field of drug development. The quinoline scaffold is a well-established pharmacophore, and its derivatization offers a pathway to novel therapeutic agents.[1][2] This document delves into the molecular architecture, a plausible synthetic route, and the predicted spectroscopic and physicochemical properties of this compound, offering valuable insights for its synthesis, characterization, and potential applications.
The Quinoline Core in Medicinal Chemistry: A Foundation of Therapeutic Potential
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1][2] The well-known antimalarial drug, chloroquine, features a 4-aminoquinoline core, highlighting the therapeutic importance of this scaffold.[1] The introduction of various substituents onto the quinoline ring allows for the fine-tuning of its pharmacological profile, making it a versatile template for drug design. The presence of halogen atoms, such as chlorine, and electron-donating groups, like a methoxy group, on the quinoline framework can significantly influence its biological activity and physicochemical properties.
Molecular Structure and Physicochemical Properties of 3,4-Dichloro-7-methoxyquinoline
The molecular structure of 3,4-dichloro-7-methoxyquinoline is characterized by a quinoline core substituted with two chlorine atoms at positions 3 and 4, and a methoxy group at position 7. This specific substitution pattern is anticipated to modulate the electron distribution within the aromatic system, thereby influencing its reactivity and biological interactions.
Table 1: Physicochemical and Computed Properties of 3,4-Dichloro-7-methoxyquinoline
| Property | Value | Source |
| Molecular Formula | C₁₀H₇Cl₂NO | PubChem |
| Molecular Weight | 228.07 g/mol | PubChem |
| Monoisotopic Mass | 226.9904692 Da | PubChem |
| CAS Number | 1204810-57-0 | Amerigo Scientific |
| Predicted XlogP | 3.4 | PubChem |
| Predicted Topological Polar Surface Area | 22.1 Ų | PubChem |
| Appearance | Predicted to be a solid at room temperature | N/A |
Proposed Synthesis of 3,4-Dichloro-7-methoxyquinoline: A Strategic Approach
A robust synthetic route to 3,4-dichloro-7-methoxyquinoline can be envisioned through a multi-step process, commencing with the well-established Gould-Jacobs reaction to construct the quinoline core, followed by chlorination.[3][4] This proposed pathway offers a logical and experimentally feasible approach for obtaining the target molecule.
Caption: Proposed synthetic pathway for 3,4-dichloro-7-methoxyquinoline.
Experimental Protocol (Proposed)
This protocol is a proposed synthetic route based on established methodologies for the synthesis of similar quinoline derivatives.[3][5]
Step 1: Synthesis of 7-Methoxy-4-quinolone via Gould-Jacobs Reaction
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
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Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate adduct.
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Cyclization: Add the crude intermediate to a high-boiling point solvent such as diphenyl ether. Heat the mixture to 250-260 °C and maintain this temperature for 30-60 minutes to effect cyclization.
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Work-up and Isolation: Cool the reaction mixture and add hexane to precipitate the product. Collect the solid by filtration, wash with hexane, and then recrystallize from a suitable solvent (e.g., ethanol) to yield 7-methoxy-4-quinolone.
Step 2: Synthesis of 3,4-Dichloro-7-methoxyquinoline
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 7-methoxy-4-quinolone (1.0 eq).
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Chlorination: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask.
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Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
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Purification: Collect the crude product by filtration, wash thoroughly with water, and dry. Purify the solid by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate) to obtain pure 3,4-dichloro-7-methoxyquinoline.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3,4-dichloro-7-methoxyquinoline would rely on a combination of spectroscopic techniques. Based on the proposed structure and data from analogous compounds, the following spectral characteristics are predicted.
Table 2: Predicted Spectroscopic Data for 3,4-Dichloro-7-methoxyquinoline
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the quinoline ring appearing as doublets and doublets of doublets in the range of δ 7.0-8.5 ppm. - A singlet for the methoxy group protons around δ 3.9-4.1 ppm. - A singlet for the proton at position 2 of the quinoline ring. |
| ¹³C NMR | - Resonances for the aromatic carbons of the quinoline ring between δ 110-160 ppm. - A signal for the methoxy carbon around δ 55-60 ppm. - Signals for the carbon atoms bearing the chlorine atoms are expected to be in the downfield region of the aromatic spectrum. |
| IR Spectroscopy | - Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹. - C=C and C=N stretching vibrations of the quinoline ring in the 1450-1650 cm⁻¹ region. - C-O stretching of the methoxy group around 1250 cm⁻¹ and 1030 cm⁻¹. - C-Cl stretching vibrations in the fingerprint region, typically below 800 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) with a characteristic isotopic pattern due to the two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1). - Fragmentation may involve the loss of a chlorine atom, a methyl radical from the methoxy group, or the entire methoxy group. |
Reactivity and Potential Applications in Drug Discovery
The molecular structure of 3,4-dichloro-7-methoxyquinoline suggests several avenues for further chemical modification and exploration of its biological activity.
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Nucleophilic Aromatic Substitution: The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups, such as amines, thiols, and alkoxides. This provides a facile route to a library of novel quinoline derivatives for biological screening.
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Influence of Substituents: The electron-withdrawing nature of the two chlorine atoms deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. The methoxy group at position 7 is an electron-donating group, which can influence the reactivity of the benzene portion of the quinoline ring.
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Potential as a Bioactive Scaffold: Given the established anticancer and antimalarial activities of many quinoline derivatives,[1][2] 3,4-dichloro-7-methoxyquinoline represents a promising scaffold for the development of new therapeutic agents. The specific substitution pattern may confer unique biological properties and warrants investigation in various disease models.
Conclusion
3,4-Dichloro-7-methoxyquinoline is a synthetically accessible and medicinally relevant molecule. This guide has provided a comprehensive overview of its molecular structure, a plausible and detailed synthetic strategy, and its predicted spectroscopic and physicochemical properties. The insights into its reactivity and the established biological importance of the quinoline core underscore its potential as a valuable building block for the discovery of novel therapeutic agents. Further experimental validation of the proposed synthesis and a thorough biological evaluation are warranted to fully explore the potential of this promising compound.
References
- Kumar, A., & Aggarwal, N. (2019). A review on the synthesis and anticancer activity of 2-substituted quinolines. Anticancer Agents in Medicinal Chemistry, 19(12), 1437-1453.
- Musiol, R. (2017). A review of modifications of quinoline antimalarials: Mefloquine and (hydroxy)chloroquine. Molecules, 22(2), 209.
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Amerigo Scientific. (n.d.). 3,4-Dichloro-7-methoxyquinoline. Retrieved from [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. In Wikipedia. Retrieved from [Link]
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Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link]
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PubChem. (n.d.). 2,4-dichloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2015). Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. Retrieved from [Link]
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Molbank. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

